REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](/[CH:11]=[CH:12]\[C:13]([OH:15])=O)=[O:10])=[CH:4][CH:3]=1.C[Si](N[Si](C)(C)C)(C)C.Cl>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:9](=[O:10])[CH:11]=[CH:12][C:13]2=[O:15])=[CH:6][CH:7]=1 |f:4.5.6|
|
Name
|
|
Quantity
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65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)NC(=O)\C=C/C(=O)O
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Name
|
|
Quantity
|
90.1 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)N[Si](C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
catalyst
|
Smiles
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[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In Analogy to the procedure given in Mhaske et al., Synthesis, 2003, p863-870
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Type
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TEMPERATURE
|
Details
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refluxed during 5 hrs
|
Duration
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5 h
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with AcOEt
|
Type
|
WASH
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Details
|
the combined organic phases were washed successively with saturated aqueous NaHCO3 and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
finally dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |